molecular formula C13H10N2O2S B1633494 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 24086-27-9

3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B1633494
CAS No.: 24086-27-9
M. Wt: 258.3 g/mol
InChI Key: KIBNFCSPPOYXPP-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₀N₂O₂S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-phenylpyrazole with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions to facilitate the formation of the thienopyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thienopyrazole core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Thienopyrazoles have been investigated for their antimicrobial, antifungal, and anticancer properties. Researchers explore these compounds to understand their interactions with biological targets and their potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are evaluated for their pharmacological properties. These compounds may serve as lead structures for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic applications. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
  • 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-4-carboxylic acid
  • 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-6-carboxylic acid

Uniqueness

Compared to similar compounds, 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group and the methyl and phenyl substituents can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBNFCSPPOYXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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